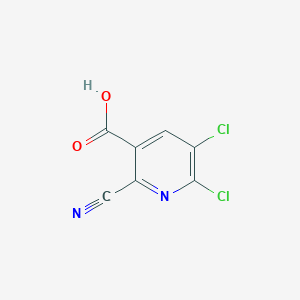

5,6-Dichloro-2-cyanonicotinic acid

Description

5,6-Dichloro-2-cyanonicotinic acid is a structurally modified nicotinic acid derivative featuring a pyridine ring substituted with two chlorine atoms at positions 5 and 6, a cyano group at position 2, and a carboxylic acid group at position 3 (based on nicotinic acid’s canonical structure). For instance, 5,6-Dichloropyrazine-2-carboxylic acid (CAS 59715-45-6) shares a dichloro-substituted heterocyclic core and carboxylic acid group, with a molecular weight of 237.00 g/mol and formula C₆H₂Cl₂N₂O₄ . Such analogs are often utilized in pharmaceutical and agrochemical synthesis due to their reactivity and ability to participate in cross-coupling reactions or act as ligands in metal complexes.

Properties

Molecular Formula |

C7H2Cl2N2O2 |

|---|---|

Molecular Weight |

217.01 g/mol |

IUPAC Name |

5,6-dichloro-2-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-4-1-3(7(12)13)5(2-10)11-6(4)9/h1H,(H,12,13) |

InChI Key |

NDWNIFSCCYCAKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally starts from chlorinated pyridine derivatives, such as 2,3-dichloro-5-trichloromethylpyridine or 2-chloro-5-chloromethylpyridine, which undergo selective chlorination and cyanation steps to introduce the nitrile and carboxylic acid functionalities.

Chlorination and Formation of Dichloronicotinic Acid

According to patent CN102675196A, 5,6-dichloronicotinic acid can be prepared from 2,3-dichloro-5-trichloromethylpyridine via catalytic chlorination and hydrolysis steps. The process involves:

- Chlorination of 2-amino-5-methylpyridine or 3-methylpyridine derivatives under photocatalytic and Lewis acid catalysis to obtain 2,3-dichloro-5-trichloromethylpyridine.

- Subsequent hydrolysis and oxidation steps convert the trichloromethyl group to a carboxylic acid group, yielding 5,6-dichloronicotinic acid.

This method is favored for its high selectivity and product quality.

Cyanation to Introduce the Nitrile Group

The introduction of the cyano group at position 2 typically involves nucleophilic substitution reactions or Sandmeyer-type reactions starting from amino or halogenated precursors. While specific detailed protocols for 5,6-Dichloro-2-cyanonicotinic acid cyanation are less commonly disclosed, analogous methods involve:

- Conversion of 2-amino-5,6-dichloronicotinic acid to the corresponding diazonium salt.

- Replacement of the diazonium group with a cyano group using copper(I) cyanide catalysts.

Hydrolysis and Purification

Hydrolysis steps convert nitrile intermediates to carboxylic acids or amides under acidic conditions, often using sulfuric acid or hydrochloric acid, with temperature control to optimize yield and purity. Purification typically involves crystallization or filtration.

Comparative Data Table of Preparation Steps

Research Findings and Industrial Considerations

Yield and Purity

- The hydrolysis of nitrile intermediates to the corresponding acids achieves yields above 85%, often reaching 90% or higher with optimized conditions involving concentrated sulfuric acid and controlled temperature ramps.

- Purity levels exceeding 99% are achievable without extensive purification steps, making the process industrially viable.

Scalability

- The described methods are suitable for scale-up using conventional chemical reactors.

- Reaction volumes and times are manageable, with reaction times ranging from 0.5 to 10 hours depending on the step.

Summary Table: Advantages and Challenges of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-cyanonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5,6-Dichloro-2-carboxynicotinic acid.

Reduction: 5,6-Dichloro-2-aminonicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-2-cyanonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5,6-Dichloro-2-cyanonicotinic acid can be contextualized through comparisons with related nicotinic and pyridine derivatives. Below is a detailed analysis supported by evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Insights from Comparisons:

Substituent Effects on Reactivity: The cyano group in 5,6-Dichloro-2-cyanonicotinic acid (vs. amino or methyl groups in analogs like 2-Amino-6-chloronicotinic acid or Methyl 2-(6-chloropyridin-3-yl)acetate) introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and facilitating nucleophilic substitution reactions . Halogen Differences: Replacement of iodine (as in 6-Chloro-5-iodonicotinic acid) with chlorine reduces molecular weight (283.45 → ~220–240 g/mol) and alters lipophilicity, impacting membrane permeability in drug design .

Biological and Synthetic Applications: Compounds with chloro and carboxylic acid groups (e.g., 6-Chloronicotinic acid) are widely used in agrochemicals, while amino-substituted derivatives (e.g., 2-Amino-6-chloronicotinic acid) are prioritized in antimalarial and antiviral research due to their hydrogen-bonding capacity . Esterified analogs like Methyl 2-(6-chloropyridin-3-yl)acetate demonstrate enhanced metabolic stability compared to free carboxylic acids, making them favorable prodrug candidates .

Structural Similarity and Divergence :

- The similarity index (0.76–0.95) reflects shared core structures (pyridine/nicotinic acid backbone) but divergent functional groups. Higher indices (e.g., 0.95 for 5,6-Dichloropyrazine-2-carboxylic acid) indicate nearly identical frameworks, differing only in ring heteroatoms (pyrazine vs. pyridine) .

Research Findings and Implications

- Synthetic Utility: Chloro and cyano substituents in nicotinic acid derivatives enable regioselective cross-coupling (e.g., Suzuki-Miyaura reactions), critical for constructing complex heterocycles in drug discovery .

- Thermodynamic Stability: Dichloro-substituted analogs exhibit higher melting points and thermal stability compared to mono-halogenated derivatives, as observed in 6-Chloronicotinic acid (mp 185–187°C) vs. 5,6-Dichloropyrazine-2-carboxylic acid (decomposes above 250°C) .

- Toxicity Considerations : Chlorinated nicotinic acids generally require rigorous impurity profiling (e.g., thin-layer chromatography for chlorogenic acid analogs) to ensure safety in pharmaceutical applications .

Q & A

Q. How can researchers optimize the synthesis of 5,6-Dichloro-2-cyanonicotinic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, analogs like 4,6-Dichloronicotinic acid are synthesized via refluxing dichloronicotinic acid precursors in polar aprotic solvents (e.g., DMF) with cyanating agents like CuCN . Monitor reaction progress using HPLC or TLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance purity. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Q. What analytical techniques are critical for confirming the structural identity of 5,6-Dichloro-2-cyanonicotinic acid?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Compare peaks to analogs (e.g., 6-Chloro-3-cyanopicolinic acid shows aromatic protons at δ 8.2–8.5 ppm and cyano carbon at ~115 ppm) .

- IR Spectroscopy : Confirm C≡N stretch at ~2230 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₇H₃Cl₂N₂O₂: ~218.97 g/mol) .

Q. How should researchers handle solubility challenges during experimental design?

- Methodological Answer : Solubility in aqueous buffers is limited; use polar aprotic solvents (DMSO, DMF) for stock solutions. For biological assays, dilute to ≤1% solvent concentration to avoid cytotoxicity. Pre-saturate solvents with the compound to prevent precipitation .

Q. What are the best practices for characterizing purity in intermediates?

- Methodological Answer :

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stress : 40°C for 14 days.

- Hydrolytic Stress : pH 3, 7, and 9 buffers at 25°C.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).

Monitor degradation via HPLC and characterize degradants using LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning) influence the bioactivity of 5,6-Dichloro-2-cyanonicotinic acid derivatives?

- Methodological Answer : Compare analogs (e.g., 5-Chloro-6-isopropoxynicotinic acid vs. 6-Chloro-5-fluoronicotinic acid) using:

- In Silico Docking : Assess binding affinity to target enzymes (e.g., kinases).

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies.

Chlorine at position 5 enhances electronegativity, improving target interaction, while fluorine at position 6 increases metabolic stability .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

Q. How can researchers develop a robust HPLC method for quantifying trace impurities?

- Methodological Answer : Optimize chromatographic parameters:

Q. What mechanistic insights explain the regioselectivity of chlorination in nicotinic acid derivatives?

Q. How do researchers validate the compound’s role in multi-step synthetic pathways (e.g., as a kinase inhibitor precursor)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.